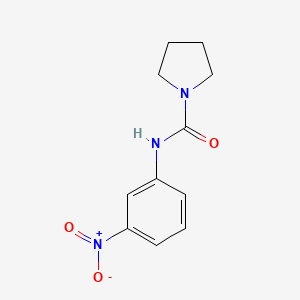

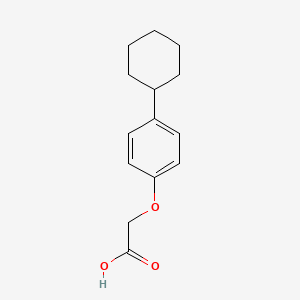

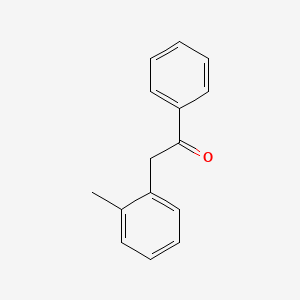

![molecular formula C9H12N2O B1296579 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine CAS No. 54252-56-1](/img/structure/B1296579.png)

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine” is a heterocyclic compound . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . This compound has been used in the synthesis of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors . It has also been used in the design and synthesis of novel compounds targeting histone deacetylases .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a structure-based drug discovery (SBDD) approach enabled the generation of various spiro scaffolds like azetidine-lactam, cyclobutane-lactam, and cyclobutane-carbamate as novel bioisosteres of this compound . Another study reported the design, synthesis, and evaluation of novel compounds targeting histone deacetylases .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, a study reported the co-crystal structure of this compound with MAGL . Another study carried out docking assays for analyzing the binding mode and selectivity of this compound toward 8 HDAC isoforms .Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, a study reported a three-step sequence for the synthesis of new indolizine derivatives containing 1,4-benzoxazine subunits . Another study reported the aldimine condensation to give regiospecific indolizin-1-imine product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. For instance, a study reported that a compound was identified as a selective CDK9 inhibitor with short pharmacokinetic and physicochemical properties suitable for intravenous administration .Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound is utilized in a CO2 based cascade process to create pharmaceutically relevant benzoxazine-2-one derivatives, with a focus on structural scope for these target molecules .

Medicinal Chemistry

1,4-Benzoxazine compounds, including derivatives of the compound , have a wide range of biological applications. They are used as antibacterial , anticancer , antithrombotic , anticonvulsant , 5-HT6 receptor antagonists , bladder-selective potassium channel openers , dopamine agonists , inhibitors of PI3Kinase , and activators of PGI2 receptor .

Dual Thromboxane A2 Receptor Antagonism and Prostacyclin Receptor Activation

A series of derivatives have been developed as effective dual agents that block the TXA2 receptor and activate the PGI2 receptor. The synthesis, structure-activity relationships, and pharmacology both in vitro and in vivo have been reported .

Benzimidazole Conjugation

Novel analogues combining benzimidazole with 3,4-dihydro-2H-benzo[e][1,3] oxazine have been synthesized through a two-step protocol. These compounds’ structures were confirmed by NMR and Mass spectral data .

Antiproliferative Evaluation

New molecules with 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives have been synthesized and evaluated for their antiproliferative properties. Their structures were elucidated using NMR, Mass spectra, and HPLC analysis .

Mécanisme D'action

The mechanism of action of this compound has been studied in the context of its use as an inhibitor. For instance, it has been used as a potent and reversible MAGL inhibitor . It has also been used as a histone deacetylase inhibitor . Inhibition of these enzymes leads to various physiological effects.

Orientations Futures

The future directions for the research on this compound could involve further exploration of its potential as an inhibitor for various enzymes. For instance, its potential as a MAGL inhibitor could be further explored for its therapeutic potential in central nervous system-related diseases . Similarly, its potential as a histone deacetylase inhibitor could be further explored for its anticancer activity .

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBUMUKUDJXGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306021 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine | |

CAS RN |

54252-56-1 |

Source

|

| Record name | 54252-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

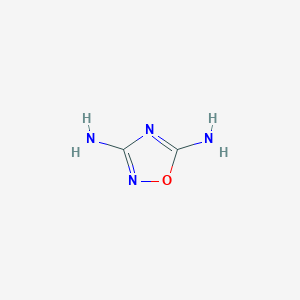

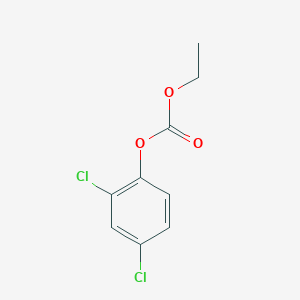

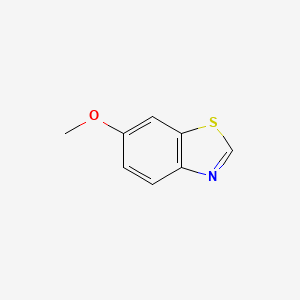

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)